

2-Chloro-4-(trifluoromethyl)phenylboronic acid safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1586473

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Chloro-4-(trifluoromethyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the safe handling, application, and disposal of **2-Chloro-4-(trifluoromethyl)phenylboronic acid** (CAS No. 254993-59-4). As a Senior Application Scientist, the following narrative is designed to move beyond mere procedural lists, offering causal explanations for experimental choices and embedding safety within a framework of robust scientific practice. The protocols described herein are designed as self-validating systems to ensure the highest standards of laboratory safety and experimental integrity.

Compound Profile and Significance

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[1] The presence of the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of complex pharmaceuticals and functional materials.^{[1][2]} However, these same properties necessitate a rigorous and informed approach to its handling and safety.

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling. These characteristics dictate appropriate storage, predict its behavior under various lab conditions, and inform emergency response procedures.

Property	Value	Source
CAS Number	254993-59-4	[3] [4] [5]
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	[3] [4] [5]
Molecular Weight	224.37 g/mol	[4] [5] [6]
Physical Form	White solid	[3] [4] [7]
Melting Point	110-112°C	[4] [7]
Boiling Point (Predicted)	281.5 ± 50.0 °C	[4] [7]
pKa (Predicted)	7.52 ± 0.58	[4] [7]
Density (Predicted)	1.49 ± 0.1 g/cm ³	[4] [7]

Hazard Identification and Toxicological Profile

2-Chloro-4-(trifluoromethyl)phenylboronic acid is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification

- H315: Causes skin irritation.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- Signal Word: Warning[\[3\]](#)[\[4\]](#)

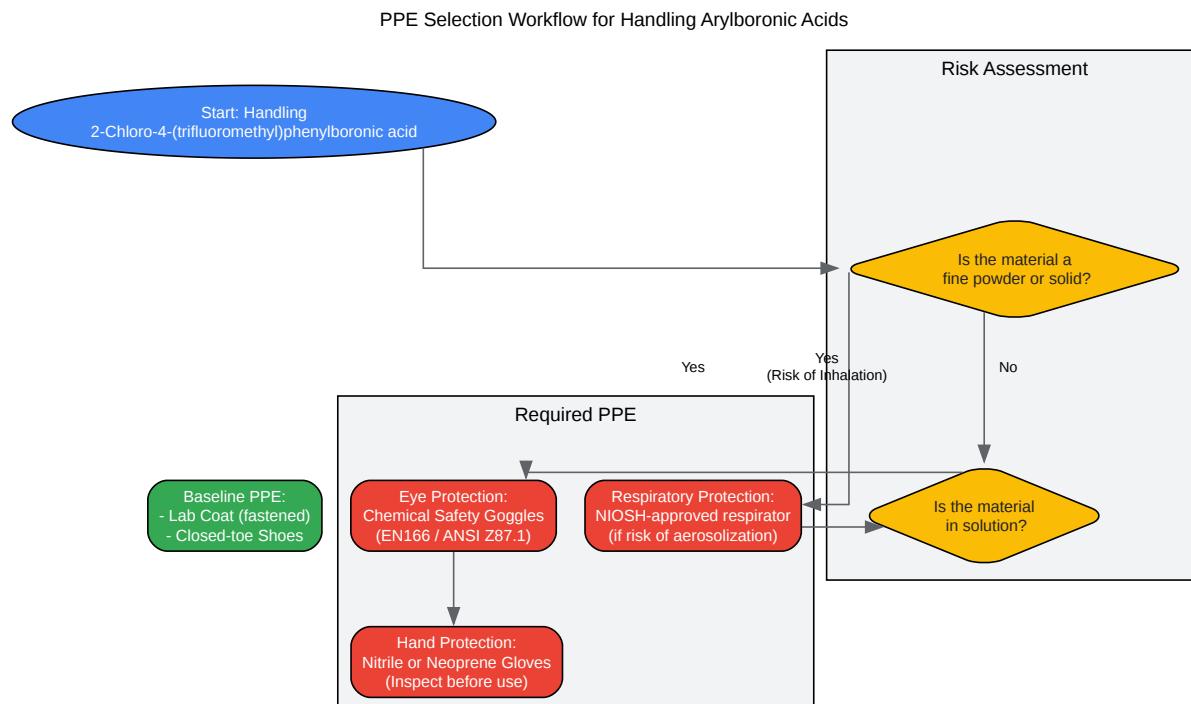
Expert Insight: The irritant nature of this compound stems from its acidic properties and its reactivity. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, it can

cause inflammation and discomfort.

A Note on Arylboronic Acids as Potential Genotoxic Impurities (PGIs)

For professionals in drug development, it is crucial to recognize that arylboronic acids are increasingly considered a class of potentially genotoxic impurities (PGIs).^[9] Studies have shown some arylboronic acids to be weakly mutagenic in microbial assays.^[9] Therefore, when this compound is used as a reagent in the synthesis of an Active Pharmaceutical Ingredient (API), rigorous control and validation are required to ensure its removal to acceptable levels (typically in the ppm range) in the final product.^[9]

Exposure Controls and Personal Protective Equipment (PPE)


A multi-layered approach to exposure control is mandatory. This involves engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls

- Chemical Fume Hood: All handling of solid **2-Chloro-4-(trifluoromethyl)phenylboronic acid** and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.^{[10][11][12]}
- Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.^{[12][13]}

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Chemical Stability Handling Protocol

- Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible.[\[11\]](#)

- Weighing: Weigh the solid compound in a fume hood. Minimize dust generation by using careful technique and appropriate tools (e.g., anti-static weigh paper).[13]
- Transfers: When transferring solutions, use a funnel to prevent spills.[11]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [8][13] Contaminated clothing should be removed and washed before reuse.[13]

Storage Protocol

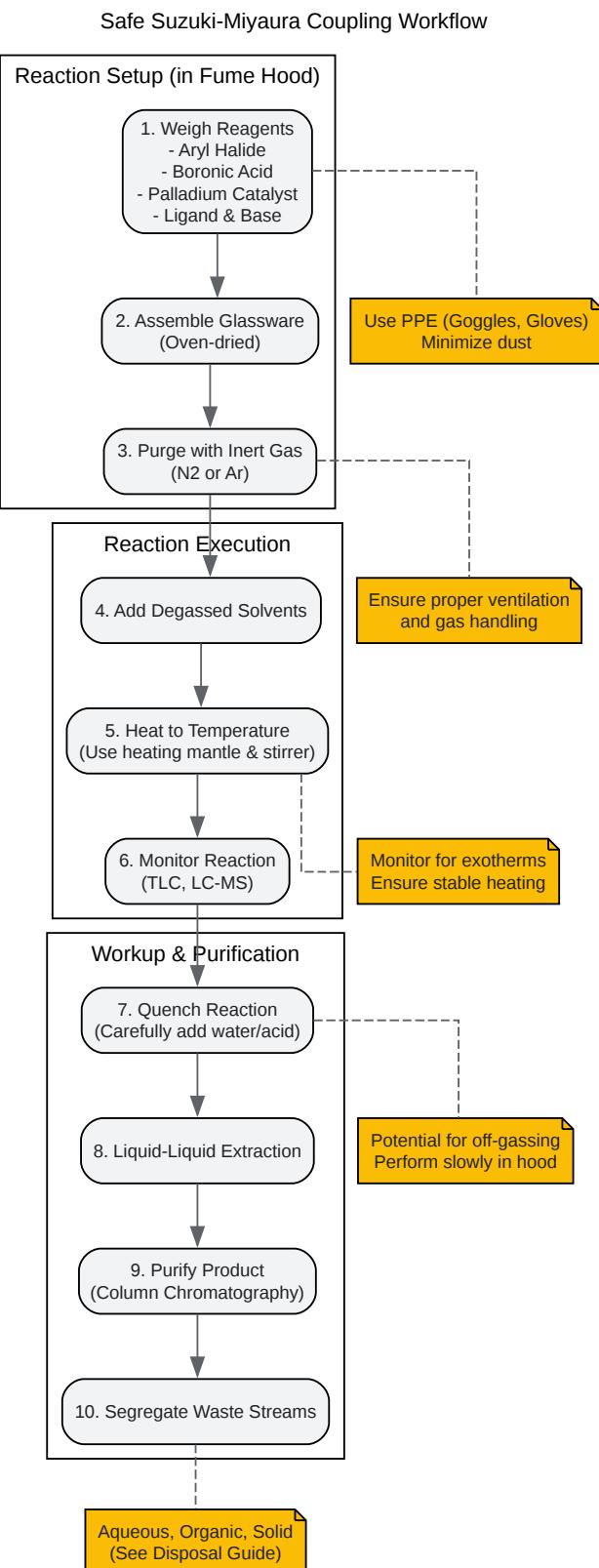
- Container: Store in a tightly closed, properly labeled container.[8][13] High-density polyethylene (HDPE) or glass containers are suitable.[11][14]
- Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][15] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][7]
- Chemical Stability Insight: The recommendation for refrigerated, inert storage is a best practice rooted in the chemistry of boronic acids. In the presence of water, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines.[16][17] While this is often reversible, storing the compound dry and cool minimizes this transformation, ensuring the purity and reactivity of the reagent for sensitive applications like Suzuki-Miyaura coupling.[16]

Accidental Release and First Aid Measures

Prompt and correct response to spills or exposure is critical.

Spill Cleanup Protocol

- Evacuate & Secure: Alert others in the area and restrict access.[11] Ensure cleanup is performed only by trained personnel wearing appropriate PPE.
- Containment (Solid Spill): Carefully sweep or vacuum up the material.[13] Avoid generating dust.[12][13] Place the material into a suitable, sealed, and labeled hazardous waste container.[11][13]


- Containment (Liquid Spill): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[\[11\]](#) Collect the absorbed material into a labeled hazardous waste container.[\[11\]](#)
- Decontamination: Clean the spill area thoroughly. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[\[10\]](#) All cleaning materials and rinsates must be collected as hazardous waste.[\[10\]](#)[\[11\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air immediately.[\[13\]](#)[\[15\]](#) If breathing is difficult, give oxygen. Seek medical attention.[\[13\]](#)
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[13\]](#)[\[15\]](#) Seek medical attention if irritation persists.[\[8\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[\[13\]](#)[\[15\]](#) Remove contact lenses if present and easy to do.[\[8\]](#) Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[\[13\]](#)[\[15\]](#) If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[\[13\]](#) Seek immediate medical attention.[\[8\]](#)

Application in Synthesis: A Safe Suzuki-Miyaura Coupling Workflow

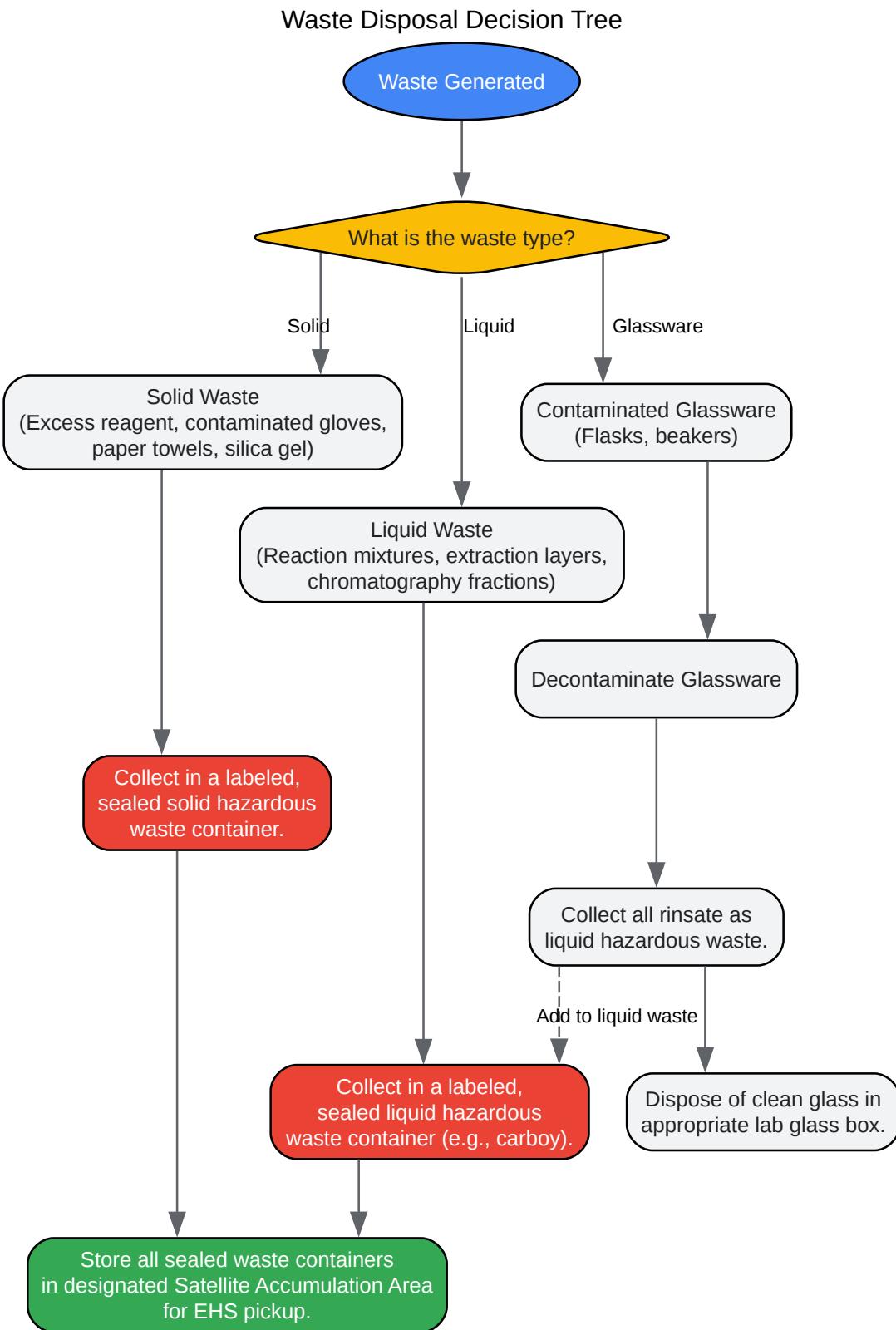
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[18\]](#) A safe workflow integrates safety checks at every stage.

[Click to download full resolution via product page](#)

Caption: Workflow for a safe Suzuki-Miyaura coupling reaction.

Causality in the Workflow:

- Oven-dried Glassware & Inert Gas (Steps 2-3): These steps are critical because palladium(0) catalysts are oxygen-sensitive, and water can interfere with the reaction mechanism.
- Degassed Solvents (Step 4): Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
- Careful Quenching (Step 7): The reaction is typically run under basic conditions. Quenching with an acid or water can be exothermic and may release gases. Performing this step slowly in a fume hood prevents pressure buildup and exposure.


Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[\[10\]](#)

Waste Disposal Protocol

- Characterization: **2-Chloro-4-(trifluoromethyl)phenylboronic acid** and materials contaminated with it must be treated as hazardous chemical waste.[\[10\]](#)[\[11\]](#)
- Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[\[10\]](#) Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[\[11\]](#)[\[19\]](#)
- Container Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[\[10\]](#)
- Decontamination of Glassware: For thorough decontamination, a basic wash (e.g., dilute sodium bicarbonate solution) can be used to convert residual boronic acid into a more water-soluble boronate salt.[\[10\]](#)[\[19\]](#) This rinsate must be collected as liquid hazardous waste.[\[10\]](#)
- Institutional Procedures: Follow your institution's specific procedures for hazardous waste storage and pickup.[\[10\]](#)

The following decision tree provides a logical framework for managing waste generated from experiments involving this compound.

[Click to download full resolution via product page](#)

Caption: Decision tree for waste segregation and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbino.com [nbino.com]
- 2. 254993-59-4|2-Chloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 [sigmaaldrich.com]
- 4. 2-Chloro-4-trifluoromethylphenylboronic acid | 254993-59-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 254993-59-4 CAS MSDS (2-Chloro-4-trifluoromethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. laballey.com [laballey.com]
- 15. fishersci.com [fishersci.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]
- 19. laballey.com [laballey.com]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)phenylboronic acid safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586473#2-chloro-4-trifluoromethyl-phenylboronic-acid-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com